2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1257724-93-8) is a methyliminodiacetic acid (MIDA)-protected boronic ester with the molecular formula C₁₂H₁₄BNO₅ and a molecular weight of 263.05 g/mol . The 3-methoxyphenyl substituent provides electron-donating properties, enhancing stability and modulating reactivity in cross-coupling reactions. This compound is a key intermediate in Suzuki-Miyaura couplings, enabling chemoselective transformations in organic synthesis .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-4-3-5-10(6-9)17-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXVKIPQNJRPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693629 | |
| Record name | 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104636-71-6 | |
| Record name | 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with appropriate organic precursors under controlled conditions. One common method involves the use of 3-methoxyphenylboronic acid and 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as starting materials. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce simpler boron-containing compounds.
Scientific Research Applications
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound’s boron atom can interact with biological molecules, making it useful in studying enzyme mechanisms and as a potential drug candidate.
Medicine: Its unique structure allows it to be explored for therapeutic applications, particularly in cancer treatment due to boron’s ability to capture neutrons.
Industry: The compound is used in the development of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable complexes with hydroxyl and amino groups, which can inhibit enzyme activity or alter protein function. The compound’s methoxyphenyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The electronic and steric nature of substituents on the aryl/heteroaryl ring significantly influences molecular weight, solubility, and spectral characteristics. Below is a comparative analysis:
Biological Activity
2-(3-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, with the CAS number 1257724-93-8, is a synthetic compound that has garnered interest for its potential biological activities. This article aims to compile and analyze the biological activity of this compound based on recent studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 263.05 g/mol. The compound features a dioxazaborocane core which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly its antibacterial and antifungal properties. Here are some key findings:
Antibacterial Activity
Recent studies have indicated that derivatives of dioxazaborocanes exhibit significant antibacterial properties against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds in the series have been reported in the range of 2.95 to 7.14 µg/mL against resistant strains such as MRSA and VRE .
- Biofilm Inhibition : Compounds similar to this compound demonstrated biofilm inhibitory concentrations (BICs) as low as 2.22 µg/mL against MRSA .
Antifungal Activity
The compound also shows promise in antifungal applications:
- C. albicans Activity : Some derivatives have demonstrated antifungal activity against Candida albicans with effective concentrations ranging from 6.25 to 12.5 µM .
Case Studies
Several case studies have highlighted the effectiveness of dioxazaborocanes:
- Study on Antibacterial Efficacy : A study evaluated various dioxazaborocane derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had better antibacterial activity than standard antibiotics like levofloxacin and vancomycin .
- In Vivo Studies : In experimental models involving carrageenan-induced lung injury, compounds similar to this compound exhibited significant anti-inflammatory effects by reducing neutrophil infiltration and prostaglandin E(2) production .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | BIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound A | Antibacterial | 3.62 - 7.14 | 8.23 | |
| Compound B | Antifungal | 6.25 - 12.5 | N/A | |
| Compound C | Anti-inflammatory | N/A | N/A |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed that the boron atom plays a crucial role in its interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
